
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H20FN3O3S2 and its molecular weight is 421.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
Research has focused on the synthesis of related sulfonamide compounds and their evaluation for bioactivity, particularly in the context of anticancer, anti-inflammatory, and enzyme inhibition properties. For instance, Gul et al. (2016) synthesized a series of sulfonamides and tested them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, highlighting the bioactivity potential of such compounds in cancer research (Gul et al., 2016).
Anticancer Potential
Several studies have demonstrated the anticancer potential of sulfonamide derivatives. Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines, identifying compounds with significant inhibitory activity, suggesting the relevance of such structural frameworks in developing anticancer agents (Tsai et al., 2016).
Enzyme Inhibition
Compounds with a similar structural framework have been investigated for their enzyme inhibition properties. For example, the selective inhibition of human carbonic anhydrase isoforms by synthesized sulfonamides suggests a pathway for developing new therapeutic agents targeting specific enzymes (Gul et al., 2018).
Molecular Docking and Drug Design
The compound's framework has been utilized in drug design, with molecular docking studies being conducted to investigate its potential as an anticancer agent. Putri et al. (2021) synthesized a pyrazoline derivative and assessed its anti-breast cancer potential through molecular docking, showing promising results that underscore the relevance of such compounds in drug discovery (Putri et al., 2021).
Selective Inhibition and Therapeutic Potential
The selective inhibition of cyclooxygenase-2 (COX-2) by sulfonamide derivatives, leading to anti-inflammatory and potentially anticancer effects, exemplifies the therapeutic potential of compounds within this chemical framework (Pal et al., 2003).
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-26-18-5-4-15(20)10-19(18)28(24,25)21-7-8-23-17(13-2-3-13)11-16(22-23)14-6-9-27-12-14/h4-6,9-13,21H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJFHSLNJYACNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(pyrrolidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570072.png)
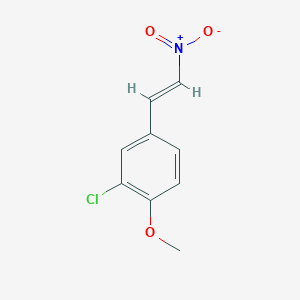
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)
![2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2570076.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2570078.png)

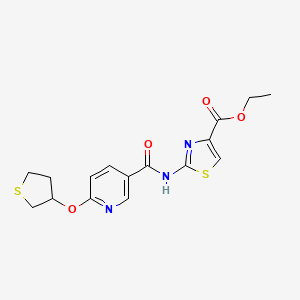
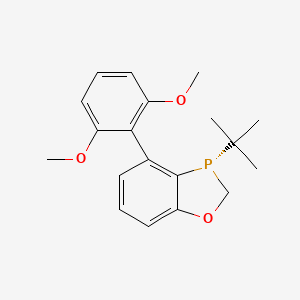

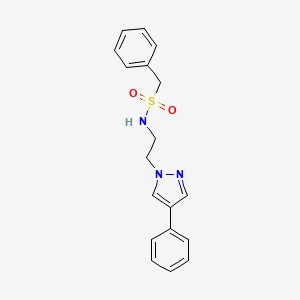
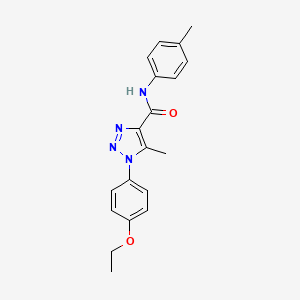
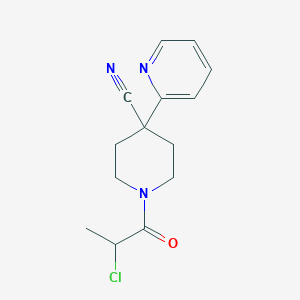
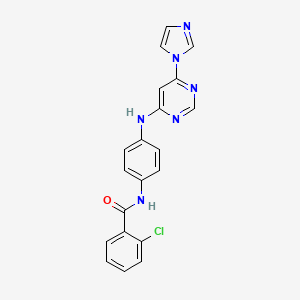
![5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide](/img/structure/B2570095.png)